molecular formula C13H22N+ B14336005 Benzenaminium, N,N,N-triethyl-4-methyl- CAS No. 106409-51-2

Benzenaminium, N,N,N-triethyl-4-methyl-

Cat. No.: B14336005
CAS No.: 106409-51-2
M. Wt: 192.32 g/mol
InChI Key: AKRUITQMOURRCL-UHFFFAOYSA-N
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Description

Benzenaminium, N,N,N-triethyl-4-methyl- (IUPAC name: 4-methyl-N,N,N-triethylbenzenaminium) is a quaternary ammonium compound characterized by a benzene ring substituted with a methyl group at the para position and a triethylammonium group attached to the nitrogen. Quaternary ammonium compounds (QACs) are widely used in pharmaceuticals, surfactants, and disinfectants due to their cationic nature, which enhances solubility in aqueous media and interaction with biological membranes or anionic surfaces .

Properties

CAS No.

106409-51-2

Molecular Formula

C13H22N+

Molecular Weight

192.32 g/mol

IUPAC Name

triethyl-(4-methylphenyl)azanium

InChI

InChI=1S/C13H22N/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3/q+1

InChI Key

AKRUITQMOURRCL-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, N,N,N-triethyl-4-methyl- typically involves the alkylation of 4-methylbenzenamine (p-toluidine) with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of alkyl halides, such as ethyl bromide, in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of Benzenaminium, N,N,N-triethyl-4-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N,N,N-triethyl-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

Benzenaminium, N,N,N-triethyl-4-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenaminium, N,N,N-triethyl-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The triethylammonium group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Functional Groups: The 4-methyl substituent on the benzene ring may sterically hinder interactions with enzymes or receptors compared to polar groups (e.g., hydroxy in neostigmine) .

Physicochemical Properties :

  • logP : The estimated logP of ~2.5 for the target compound (based on ethyl group contributions) suggests moderate lipophilicity, intermediate between neostigmine (0.96) and benzethonium chloride (4.1). This balance may suit applications requiring both solubility and membrane penetration .
  • Ionization Energy : Hydroxy-substituted analogs (e.g., 2-hydroxy-N,N,N-trimethylbenzenaminium) exhibit lower ionization energy (6.80 eV), influencing reactivity in redox environments .

Applications: Pharmaceuticals: Neostigmine’s carbamate group enables reversible acetylcholinesterase inhibition, while the target compound’s triethyl groups may favor non-polar interactions in drug delivery systems . Antimicrobial Activity: Benzethonium chloride’s long alkyl chains enhance disruption of microbial membranes, a trait less pronounced in the target compound due to shorter ethyl groups .

Research Findings and Trends

  • Synthetic Modifications : Studies on neostigmine analogs (e.g., diethylcarbamate derivatives) demonstrate that substituting ethyl for methyl groups enhances metabolic stability but may reduce potency due to steric effects .
  • Toxicity Profiles : QACs with longer alkyl chains (e.g., benzethonium) show higher cytotoxicity, suggesting that the target compound’s triethyl groups may offer a safer profile compared to C14-C16 chains .
  • Emerging Uses : Fluorinated benzenaminium derivatives (e.g., perfluoroalkylated QACs in ) highlight trends in designing environmentally persistent surfactants, though the target compound lacks fluorinated substituents .

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